molecular formula C5H3ClNNaS B13019028 Sodium 2-chloropyridine-4-thiolate

Sodium 2-chloropyridine-4-thiolate

Cat. No.: B13019028
M. Wt: 167.59 g/mol
InChI Key: COCRDJHPEUUZDV-UHFFFAOYSA-M
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Description

Sodium 2-chloropyridine-4-thiolate is an organosulfur compound with the molecular formula C₅H₃ClNNaS It is a derivative of pyridine, where the 2-position is substituted with a chlorine atom and the 4-position with a thiolate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-chloropyridine-4-thiolate typically involves the reaction of 2-chloropyridine with sodium hydrosulfide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-chloropyridine-4-thiolate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-chloropyridine-4-thiolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-chloropyridine-4-thiolate involves its interaction with various molecular targets. The thiolate group can form covalent bonds with electrophilic centers in biological molecules, leading to the disruption of normal cellular functions. This compound can also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C5H3ClNNaS

Molecular Weight

167.59 g/mol

IUPAC Name

sodium;2-chloropyridine-4-thiolate

InChI

InChI=1S/C5H4ClNS.Na/c6-5-3-4(8)1-2-7-5;/h1-3H,(H,7,8);/q;+1/p-1

InChI Key

COCRDJHPEUUZDV-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C=C1[S-])Cl.[Na+]

Origin of Product

United States

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